

An In-depth Technical Guide to the Spectroscopic Data of 7,8-Dimethylquinoline

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Compound of Interest

Compound Name: 7,8-Dimethylquinoline

CAS No.: 20668-35-3

Cat. No.: B1340081

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This guide provides a comprehensive analysis of the spectroscopic data for **7,8-Dimethylquinoline**, a key heterocyclic compound. As researchers, scientists, and professionals in drug development, a foundational understanding of a molecule's structural identity is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization. This document is structured to provide not just the data, but the underlying scientific rationale for the observed spectral features, empowering users to interpret and validate the structural integrity of this compound with confidence.

Molecular Identity and Structure

7,8-Dimethylquinoline is an aromatic heterocyclic compound belonging to the quinoline family. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. The precise substitution pattern, in this case, the methyl groups at the 7- and 8-positions, critically influences the molecule's chemical reactivity, physical properties, and biological activity. Accurate spectroscopic data is therefore non-negotiable for confirming its identity.

- Chemical Formula: C₁₁H₁₁N
- Molecular Weight: 157.21 g/mol
- CAS Number: 13362-80-6

The numbering convention used for the quinoline ring system is essential for the unambiguous assignment of spectroscopic signals.

Caption: Molecular structure of **7,8-Dimethylquinoline** with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the complete carbon-hydrogen framework.

¹H NMR Spectroscopy: Proton Environments

Proton NMR provides detailed information about the number of different types of protons and their neighboring atoms. The spectrum of **7,8-Dimethylquinoline** is expected to show distinct signals for the aromatic protons on the quinoline core and the methyl group protons.

Table 1: Predicted ¹H NMR Data for **7,8-Dimethylquinoline** (in CDCl₃, 400 MHz)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2	~8.8	dd	J = 4.2, 1.7	1H
H-3	~7.3	dd	J = 8.2, 4.2	1H
H-4	~8.0	dd	J = 8.2, 1.7	1H
H-5	~7.8	d	J = 8.5	1H
H-6	~7.4	d	J = 8.5	1H
7-CH ₃	~2.5	s	-	3H
8-CH ₃	~2.7	s	-	3H

Note: This data is predicted based on known chemical shift trends for quinoline derivatives. Experimental values may vary slightly.[\[1\]](#)[\[2\]](#)

Interpretation of the ¹H NMR Spectrum:

- Aromatic Region (7.0-9.0 ppm):** The protons on the pyridine ring (H-2, H-3, H-4) exhibit a characteristic AMX spin system. H-2 is the most downfield proton due to the deshielding effect of the adjacent nitrogen atom. H-4 is also significantly downfield, influenced by the ring current and its position relative to the nitrogen. The protons on the benzene ring (H-5, H-6) appear as doublets due to coupling with each other.
- Aliphatic Region (2.0-3.0 ppm):** The two methyl groups (7-CH₃ and 8-CH₃) are expected to appear as sharp singlets, each integrating to three protons. The proximity of the 8-CH₃ group to the nitrogen's lone pair and the heterocyclic ring may cause it to appear slightly more downfield than the 7-CH₃ group.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct map of the carbon framework.

Table 2: Predicted ¹³C NMR Data for **7,8-Dimethylquinoline** (in CDCl₃, 100 MHz)

Carbon Assignment	Chemical Shift (δ , ppm)
C-2	~150.0
C-3	~121.0
C-4	~136.0
C-4a	~128.5
C-5	~129.0
C-6	~126.5
C-7	~137.0
C-8	~135.0
C-8a	~147.0
7-CH ₃	~18.0
8-CH ₃	~14.0

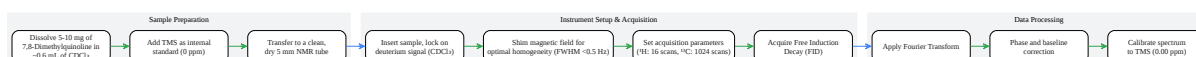
Note: This data is predicted based on established substituent effects on the quinoline ring system. TMS is used as the standard reference at 0.0 ppm.[3]

Interpretation of the ¹³C NMR Spectrum: The spectrum is expected to show 11 distinct signals, corresponding to the 9 carbons of the quinoline core and the 2 methyl carbons.

- Quaternary Carbons (C-4a, C-7, C-8, C-8a): These carbons typically have lower intensities. C-8a and C-7/C-8 (bearing the methyl groups) will be significantly downfield due to their substitution and position within the aromatic system.
- CH Carbons (C-2, C-3, C-4, C-5, C-6): The chemical shifts are influenced by their proximity to the nitrogen atom and the methyl substituents. C-2 is the most downfield CH carbon due to the direct attachment to the electronegative nitrogen.
- Methyl Carbons (7-CH₃, 8-CH₃): These appear in the upfield aliphatic region (~10-25 ppm).

Protocol: NMR Data Acquisition

This protocol provides a self-validating framework for acquiring high-resolution NMR spectra.



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Caption: Standard workflow for NMR sample preparation and data acquisition.

- **Sample Preparation:** Weigh 5-10 mg of **7,8-Dimethylquinoline** and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.^[4] Transfer the solution to a 5 mm NMR tube. The clarity of the solution is the first validation checkpoint; any solid particulates will degrade spectral quality.
- **Instrument Setup:** Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. This ensures stability during the acquisition.
- **Shimming:** Optimize the magnetic field homogeneity by shimming. A well-shimmed field is validated by a sharp, symmetric solvent and TMS peak, which is crucial for resolving fine coupling patterns.^[4]
- **Acquisition:** Acquire the ^1H spectrum with appropriate parameters (e.g., 16 scans, 2-second relaxation delay). For the ^{13}C spectrum, more scans (e.g., 1024 or more) are required due to the low natural abundance of the ^{13}C isotope.
- **Processing:** Apply Fourier transformation to the acquired FID. Perform phase and baseline corrections to produce an accurate spectrum. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation corresponds to the vibrations of particular bonds and functional groups, providing a molecular "fingerprint."

Table 3: Characteristic IR Absorption Bands for **7,8-Dimethylquinoline**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
3100-3000	Medium	Aromatic C-H Stretch
2980-2850	Medium-Strong	Aliphatic C-H Stretch (from CH ₃)
1600-1450	Strong, Multiple Bands	C=C and C=N Aromatic Ring Stretching
1450-1370	Medium	CH ₃ Bending
850-750	Strong	C-H Out-of-Plane Bending (Aromatic)

Note: Data is based on characteristic frequencies for substituted quinolines.[\[5\]](#)[\[6\]](#)

Interpretation of the IR Spectrum:

- **C-H Stretching Region:** Two distinct sets of peaks are visible above and below 3000 cm⁻¹. The peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring, while the stronger absorptions just below 3000 cm⁻¹ are definitive evidence of the aliphatic C-H bonds in the two methyl groups.
- **Fingerprint Region (< 1600 cm⁻¹):** This region contains a complex series of absorptions. The strong bands between 1600-1450 cm⁻¹ are due to the stretching vibrations of the C=C and C=N bonds within the fused aromatic rings. The pattern of strong peaks between 850-750 cm⁻¹, arising from C-H out-of-plane bending, is highly diagnostic of the substitution pattern on the aromatic rings.

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

The ATR method is a modern, efficient technique that requires minimal sample preparation.^[7]
^[8]

- **Instrument Preparation:** Record a background spectrum of the clean, empty ATR crystal (typically diamond or zinc selenide).^[9] This spectrum is automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
- **Sample Application:** Place a small amount of solid **7,8-Dimethylquinoline** powder directly onto the ATR crystal.
- **Apply Pressure:** Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. Good contact is essential for a high-quality spectrum and is a key validation step.^[10]
- **Data Collection:** Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
- **Cleaning:** After analysis, retract the pressure clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft cloth.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization. For **7,8-Dimethylquinoline**, Electron Ionization (EI) is a common method.

Table 4: Predicted Mass Spectrometry Data for **7,8-Dimethylquinoline** (EI-MS)

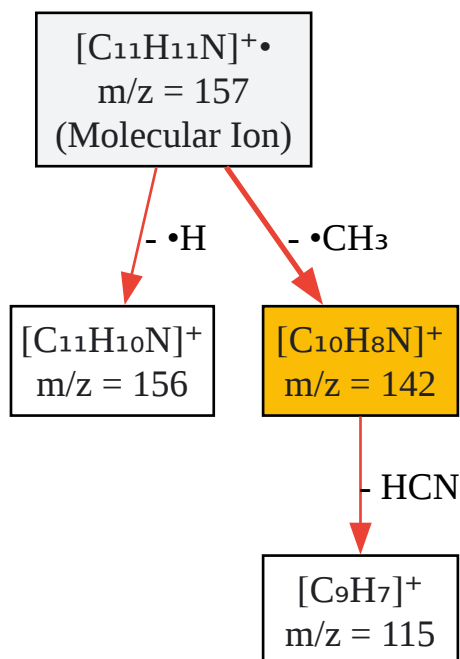
m/z (mass-to-charge)	Relative Intensity (%)	Proposed Fragment Identity
157	High	[M]⁺• (Molecular Ion)
156	Moderate	[M-H] ⁺
142	High	[M-CH ₃] ⁺
115	Moderate	[M-CH ₃ -HCN] ⁺

Note: Fragmentation is predicted based on the principles of mass spectrometry for aromatic and heterocyclic compounds. The most stable fragments will produce the most intense peaks.

[\[11\]](#)[\[12\]](#)[\[13\]](#)

Interpretation of the Mass Spectrum:

- **Molecular Ion Peak ($[M]^+$):** The peak at m/z 157 corresponds to the molecular weight of **7,8-Dimethylquinoline**, confirming its elemental composition. Its high relative intensity is characteristic of stable aromatic systems.
- **[M-1] Peak:** A peak at m/z 156 is likely due to the loss of a hydrogen atom, forming a stable quinolinium-type cation.
- **[M-15] Peak:** The loss of a methyl radical ($\bullet\text{CH}_3$, mass 15) from the molecular ion is a highly favorable fragmentation pathway, leading to a very intense peak at m/z 142. This results in a stable, resonance-stabilized cation.
- **Further Fragmentation:** The fragment at m/z 142 can subsequently lose a molecule of hydrogen cyanide (HCN, mass 27), a characteristic fragmentation for nitrogen-containing heterocycles, to give a peak at m/z 115.



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Caption: Plausible EI fragmentation pathway for **7,8-Dimethylquinoline**.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is ideal for analyzing volatile compounds like **7,8-Dimethylquinoline**, providing both separation and identification.^{[14][15]}

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Method Setup:
 - Injector: Set to 250 °C, split mode (e.g., 50:1).
 - Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. This program ensures good separation from solvent and any potential impurities.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Method Setup:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Mass Range: Scan from m/z 40 to 400.
- Analysis: Inject 1 μL of the sample. The resulting Total Ion Chromatogram (TIC) will show a peak at a specific retention time for **7,8-Dimethylquinoline**. The mass spectrum corresponding to this peak can then be extracted, analyzed, and compared against spectral libraries for validation.

Conclusion

The combination of NMR, IR, and MS provides a robust and orthogonal dataset for the comprehensive characterization of **7,8-Dimethylquinoline**. ^1H and ^{13}C NMR confirm the carbon-hydrogen framework and substitution pattern. IR spectroscopy validates the presence of aromatic and aliphatic C-H bonds and the characteristic vibrations of the quinoline core. Mass spectrometry confirms the molecular weight and provides structural insights through predictable fragmentation pathways. The protocols described herein offer a validated methodology for researchers to reliably confirm the identity and purity of this important chemical entity, ensuring the integrity of subsequent research and development activities.

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